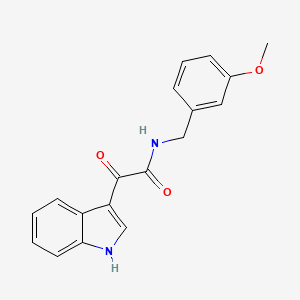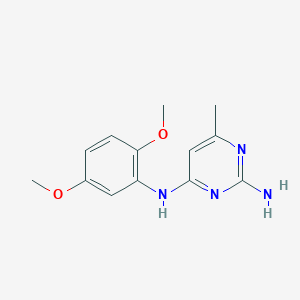![molecular formula C23H36N4O4S B5266232 N~1~,N~1~-diethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B5266232.png)
N~1~,N~1~-diethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N~1~,N~1~-diethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~,N~1~-diethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide” can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents like sulfonyl chlorides.
Attachment of the Phenyl Group: The phenyl group can be attached through a nucleophilic substitution reaction.
Formation of the Diethylcarboxamide Moiety: The diethylcarboxamide moiety can be introduced through an amidation reaction using diethylamine and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the piperidine moiety.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or thiols.
Substitution: Products may include various substituted phenyl derivatives.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may be used to study the interactions of piperidine derivatives with biological targets such as enzymes and receptors.
Medicine
The compound may have potential therapeutic applications, particularly in the development of drugs targeting neurological or inflammatory conditions.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of “N~1~,N~1~-diethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide” would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets such as neurotransmitter receptors, ion channels, and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
Piperidine: A simple cyclic amine with a six-membered ring.
N-Phenylpiperidine: A piperidine derivative with a phenyl group attached to the nitrogen atom.
Sulfonylpiperidine: A piperidine derivative with a sulfonyl group attached to the ring.
Uniqueness
“N~1~,N~1~-diethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide” is unique due to the presence of multiple functional groups, including the diethylcarboxamide, sulfonyl, and phenyl groups. This combination of functional groups may confer unique pharmacological properties and make it a valuable compound for research and development.
属性
IUPAC Name |
1-N,1-N-diethyl-4-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O4S/c1-4-25(5-2)23(29)26-15-12-19(13-16-26)22(28)24-20-8-10-21(11-9-20)32(30,31)27-14-6-7-18(3)17-27/h8-11,18-19H,4-7,12-17H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUFTYTCHBUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5266149.png)
![2-ethoxy-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5266150.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266161.png)
![4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5266162.png)
![5-{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5266164.png)
![N-isobutyl-2-methyl-5-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5266178.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5266192.png)

![5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine](/img/structure/B5266202.png)
![N-[2-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide](/img/structure/B5266220.png)
![N-ethyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5266231.png)
![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine](/img/structure/B5266236.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5266239.png)
